But-3-en-2-amine hydrochloride
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Overview
Description
But-3-en-2-amine hydrochloride is an organic compound with the molecular formula C4H10ClN. It is a derivative of butenylamine, where the amine group is located at the second carbon of the butene chain. This compound is typically found as a white to yellow solid and is used in various chemical reactions and industrial applications.
Scientific Research Applications
But-3-en-2-amine hydrochloride has several applications in scientific research:
Safety and Hazards
Mechanism of Action
Target of Action
But-3-en-2-amine hydrochloride is an organic compound that belongs to the class of amines
Mode of Action
Amines, in general, can act as nucleophiles, reacting with electrophiles in biochemical reactions . They can also form enamines, which are nucleophilic and can participate in various reactions .
Biochemical Pathways
Amines are involved in a wide range of biochemical processes, including the synthesis of proteins, alkaloids, hormones, neurotransmitters, and other biologically active molecules .
Result of Action
Based on its chemical structure, it can be inferred that it may participate in various organic reactions, potentially leading to the formation of complex organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other substances. For instance, amines are basic and can react with acids to form salts , which can affect their reactivity and stability.
Biochemical Analysis
Biochemical Properties
But-3-en-2-amine hydrochloride plays a significant role in biochemical reactions, particularly in the screening of transaminases . Transaminases or aminotransferases are versatile biocatalysts for the efficient synthesis of enantiopure chiral amines . This compound can be used to identify and profile transaminase activities against aldehyde and ketone substrates in a high-throughput format .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with transaminases. It may bind to these enzymes, leading to their activation or inhibition, and causing changes in gene expression .
Metabolic Pathways
This compound is likely involved in metabolic pathways related to transaminases. It may interact with these enzymes and potentially affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
But-3-en-2-amine hydrochloride can be synthesized through several methods:
Alkylation of Ammonia: One common method involves the alkylation of ammonia with but-3-en-2-ol in the presence of a strong acid like hydrochloric acid.
Reduction of Nitriles: Another method involves the reduction of but-3-en-2-nitrile using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods
In industrial settings, this compound is often produced through large-scale catalytic hydrogenation processes. These methods involve the use of metal catalysts such as palladium or platinum to facilitate the reduction of nitriles or other precursor compounds under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
But-3-en-2-amine hydrochloride undergoes various chemical reactions, including:
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, typically under basic conditions
Major Products
Oxidation: Oximes, nitriles
Reduction: Primary amines
Substitution: Secondary and tertiary amines
Comparison with Similar Compounds
Similar Compounds
But-3-en-2-amine: The free base form of but-3-en-2-amine hydrochloride, without the hydrochloride salt.
But-3-en-1-amine: An isomer with the amine group located at the first carbon of the butene chain.
But-2-en-1-amine: Another isomer with the amine group at the first carbon but with a different double bond position.
Uniqueness
This compound is unique due to its specific placement of the amine group and the hydrochloride salt, which can influence its solubility, reactivity, and interaction with molecular targets compared to its isomers .
Properties
IUPAC Name |
but-3-en-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N.ClH/c1-3-4(2)5;/h3-4H,1,5H2,2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJVNHUMBUVTND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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